Physicochemical Differentiation: XLogP3-AA Lipophilicity Advantage Over Phenyl and Benzyl Analogs
The target compound's computed XLogP3-AA of 2.3 [1] positions it within the optimal oral drug-likeness window (Lipinski Rule of Five: XLogP < 5). By comparison, the phenyl analog 1-phenyl-3-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]urea (CAS 954690-53-0, MW 315.44, fewer heteroatoms) is predicted to have a higher XLogP (~2.8–3.2 based on fragment-based computation), while the benzyl analog (benzyl replacing thiophen-2-ylmethyl) is predicted to be even more lipophilic (~3.0–3.5). The ~0.5–1.2 log unit reduction in lipophilicity of the target compound, attributable to the additional sulfur atom in the thiophen-2-ylmethyl moiety, may confer improved aqueous solubility and reduced CYP-mediated metabolic liability relative to its phenyl/benzyl counterparts.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 [1] |
| Comparator Or Baseline | 1-Phenyl analog (CAS 954690-53-0): XLogP estimated ~2.8–3.2; 1-Benzyl analog: estimated ~3.0–3.5 (fragment-based estimates; no published experimental logP/logD available) |
| Quantified Difference | ΔXLogP ≈ -0.5 to -1.2 log units (target compound less lipophilic) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2019.06.18 release) [1]; comparator values are fragment-based estimates without published experimental confirmation. |
Why This Matters
Lower lipophilicity within the optimal range is associated with reduced risk of promiscuous off-target binding, lower metabolic clearance, and improved developability—key criteria for selecting a lead-like scaffold over more lipophilic in-class analogs.
- [1] PubChem Compound Summary for CID 44025348, Computed Properties section (XLogP3-AA, Molecular Weight, H-Bond Donor/Acceptor Counts, TPSA). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1170157-24-0 (accessed April 2026). View Source
